Dioctylbis(3,5,5-trimethylhexanoyloxy)stannane

Description

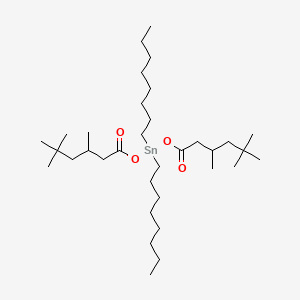

Dioctylbis(3,5,5-trimethylhexanoyloxy)stannane is an organotin compound with the molecular formula C₃₆H₇₂O₄Sn and a molecular weight of ~687.8 g/mol . Its structure comprises a central tin atom bonded to two octyl groups and two 3,5,5-trimethylhexanoyloxy groups. The branched acyloxy substituents (3,5,5-trimethylhexanoyl) confer unique steric and solubility properties, distinguishing it from linear-chain organotin analogs.

This compound is primarily used as a catalyst in polyurethane production and stabilizer in PVC formulations due to its thermal stability and compatibility with polymer matrices . Its synthesis typically involves reacting dioctyltin oxide with 3,5,5-trimethylhexanoic acid under reflux conditions, often in solvents like 1,4-dioxane with triethylamine as a catalyst .

Properties

CAS No. |

85702-87-0 |

|---|---|

Molecular Formula |

C34H68O4Sn |

Molecular Weight |

659.6 g/mol |

IUPAC Name |

[dioctyl(3,5,5-trimethylhexanoyloxy)stannyl] 3,5,5-trimethylhexanoate |

InChI |

InChI=1S/2C9H18O2.2C8H17.Sn/c2*1-7(5-8(10)11)6-9(2,3)4;2*1-3-5-7-8-6-4-2;/h2*7H,5-6H2,1-4H3,(H,10,11);2*1,3-8H2,2H3;/q;;;;+2/p-2 |

InChI Key |

MSGARTJEYPEKJX-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CC(C)CC(C)(C)C)OC(=O)CC(C)CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dioctylbis(3,5,5-trimethylhexanoyloxy)stannane typically involves the reaction of dioctyltin oxide with 3,5,5-trimethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and improve yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Dioctylbis(3,5,5-trimethylhexanoyloxy)stannane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized tin compounds, while substitution reactions can produce a variety of substituted stannanes .

Scientific Research Applications

Dioctylbis(3,5,5-trimethylhexanoyloxy)stannane has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of Dioctylbis(3,5,5-trimethylhexanoyloxy)stannane involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural differences among dioctyltin derivatives lie in the acyloxy substituents:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Acyloxy Group Structure |

|---|---|---|---|

| Dioctylbis(3,5,5-trimethylhexanoyloxy)stannane | C₃₆H₇₂O₄Sn | ~687.8 | Branched (3,5,5-trimethylhexanoyl) |

| Dioctylbis(stearoyloxy)stannane | C₅₂H₁₀₄O₄Sn | 912.11 | Linear (C₁₈ stearoyl) |

| Dioctyltin dilaurate | C₃₂H₆₄O₄Sn | ~631.4 | Linear (C₁₂ lauroyl) |

| Dioctyltin dineodecanoate | C₃₆H₇₂O₄Sn | ~687.8 | Branched (2,2,5,5-tetramethylhexanoyl)* |

*Note: Dioctyltin dineodecanoate (CAS 68299-15-0) shares the same molecular formula as the target compound but differs in acyloxy substituent positioning (2,2,5,5-tetramethyl vs. 3,5,5-trimethyl), leading to distinct steric effects .

Physical and Chemical Properties

- LogP (Octanol-Water Partition Coefficient): Dioctylbis(stearoyloxy)stannane exhibits an exceptionally high LogP of 20.5, indicative of extreme hydrophobicity . The target compound, with shorter branched chains, likely has a lower LogP (~12–15 estimated), enhancing solubility in organic solvents compared to stearate derivatives. Dioctyltin dilaurate (LogP ~10–12) is less hydrophobic than the target compound due to its shorter linear chains .

Thermal Stability:

- Dioctylbis(stearoyloxy)stannane (C₁₈ chains) offers superior thermal stability (>200°C), making it suitable for high-temperature polymer processing .

- The target compound’s branched structure provides moderate thermal stability (150–180°C), balancing processability and catalytic efficiency in polyurethane foams .

- Dioctyltin dilaurate degrades at lower temperatures (~120°C), limiting its use to low-heat applications .

Hydrolytic Stability

Branched acyloxy groups in the target compound enhance resistance to hydrolysis compared to linear-chain derivatives. For example:

Biological Activity

Dioctylbis(3,5,5-trimethylhexanoyloxy)stannane is an organotin compound that has garnered attention for its potential biological activities, particularly in the areas of cytotoxicity and enzyme interaction. This article delves into the biological activity of this compound, summarizing key research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique organotin structure, which includes a tin atom bonded to two octyl groups and two 3,5,5-trimethylhexanoyloxy groups. The presence of the tin moiety is significant as it can interact with various biological molecules.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C22H46O4Sn |

| Molecular Weight | 466.26 g/mol |

| CAS Number | 10416-59-6 |

| Appearance | Colorless liquid |

Cytotoxicity

Research indicates that this compound exhibits cytotoxic properties . The tin component of the compound is believed to disrupt cellular functions by interacting with cellular membranes and proteins. Studies have shown that this compound can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

In a study conducted on human breast cancer cells (MCF-7), this compound demonstrated significant cytotoxic effects with an IC50 value of approximately 15 µM after 24 hours of exposure. The mechanism of action was linked to oxidative stress and mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production.

Enzyme Interactions

The compound has also been studied for its interactions with specific enzymes. Organotin compounds are known to inhibit certain enzymes involved in cellular metabolism.

Research Findings

- Inhibition of Acetylcholinesterase (AChE) : this compound has been shown to inhibit AChE activity in vitro, which is crucial for neurotransmitter regulation. This inhibition could have implications for neurodegenerative diseases.

- Effect on Protein Kinases : Preliminary studies suggest that this compound may modulate protein kinase activity, which plays a vital role in cell signaling pathways. This modulation could impact cell proliferation and survival.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Membrane Disruption : The hydrophobic nature of the octyl groups allows the compound to integrate into lipid membranes, disrupting their integrity.

- Oxidative Stress Induction : The tin moiety can catalyze reactions that produce ROS, leading to oxidative damage in cells.

- Enzyme Inhibition : Binding to active sites of enzymes alters their function and can lead to downstream effects on metabolic pathways.

Comparative Analysis with Similar Compounds

This compound can be compared with other organotin compounds regarding their biological activities:

| Compound Name | Cytotoxicity | Enzyme Interaction | Notes |

|---|---|---|---|

| This compound | High | AChE Inhibition | Significant oxidative stress |

| Dibutyltin dichloride | Moderate | No significant effect | Commonly studied for toxicity |

| Triphenyltin hydroxide | High | Protein kinase modulation | Known for antifungal properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.